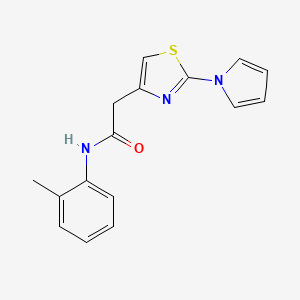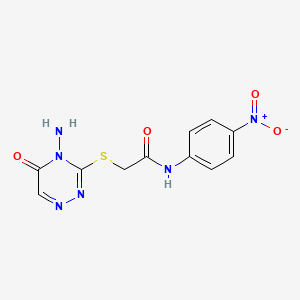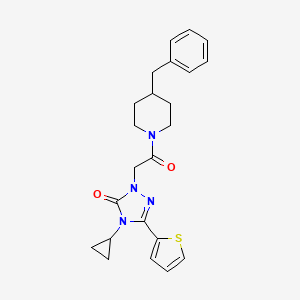
N-(3-acetamidophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as APQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APQA is a synthetic compound that belongs to the class of quinoline derivatives and has been synthesized by several methods.
科学的研究の応用
Chemosensing Applications
- Zinc Ion Monitoring : A study describes a chemosensor for Zn2+ monitoring, highlighting its potential in biological and aqueous samples. The sensor, incorporating a quinoline fluorophore and an aminoethanol binding site, shows remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).
Structural and Binding Studies
- Anion Coordination : Research on stretched amides, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has led to insights into anion coordination and molecular structures (Kalita & Baruah, 2010).
- Amide Derivatives in Crystal Structures : Various salts and co-crystals of quinoline-based amide derivatives have been studied for their structural properties (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Research
- Antitumor Agents : Certain derivatives, like 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, have been synthesized and demonstrated potent cytotoxic activity against various cancer cell lines (Huang et al., 2013).
- Antimalarial and Antiprotozoal Agents : Compounds with quinoline derivatives have shown promising antimicrobial and antiprotozoal activities, relevant for treating diseases like malaria and Trypanosoma cruzi infection (Patel et al., 2017).
Material Science
- Palladium Adsorption : Novel ligands containing quinoline fragments have been studied for their efficiency in extracting Pd(II) ions, indicating potential applications in material separation and purification (Turanov et al., 2017).
Luminescent Materials
- Fluorescent Properties : Research on lanthanide complexes with aryl amide ligands, including quinolin-8-yloxy acetamides, highlights their potential in developing materials with unique fluorescent properties (Wu, Cheng, Yan, & Tang, 2008).
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)24-18-7-5-8-19(14-18)25-22(29)15-30-20-9-4-6-17-10-11-21(26-23(17)20)27-12-2-3-13-27/h4-11,14H,2-3,12-13,15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEWIACXIKSILG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2396885.png)


![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)

![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)
